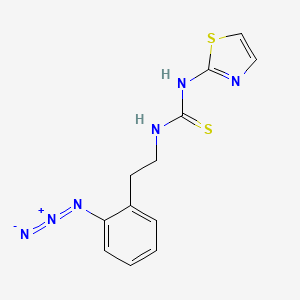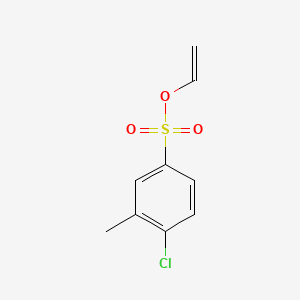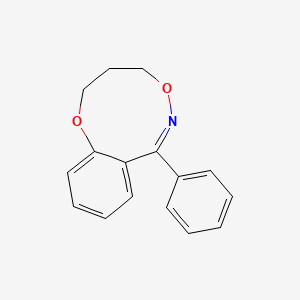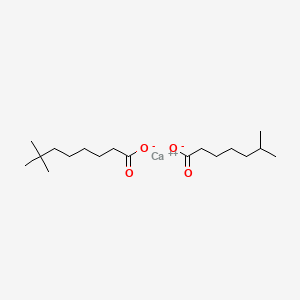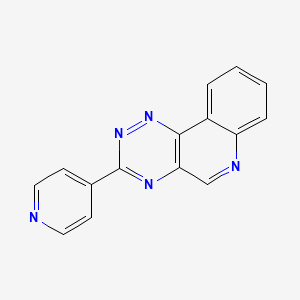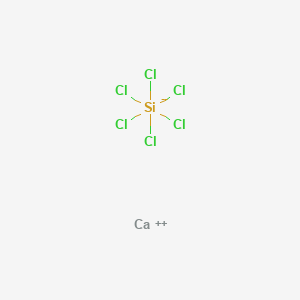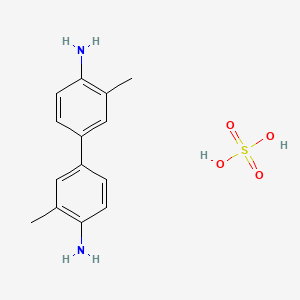
Dipotassium aquapentachlororhodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium aquapentachlororhodate: is a coordination compound with the formula K₂[RhCl₅(H₂O)] It features a rhodium center surrounded by five chloride ligands and one water molecule, forming a distorted octahedral geometry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipotassium aquapentachlororhodate can be synthesized by reacting rhodium trichloride with potassium dichromate in an aqueous solution. The reaction mixture is then slowly evaporated at room temperature to yield red needle-shaped crystals of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory techniques such as crystallization and solvent evaporation. Industrial-scale production would likely involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Dipotassium aquapentachlororhodate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve ligands like triphenylphosphine (PPh₃) under mild conditions.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of rhodium, leading to different rhodium complexes.
Wissenschaftliche Forschungsanwendungen
Dipotassium aquapentachlororhodate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes, which are valuable in catalysis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to rhodium’s ability to interact with DNA.
Wirkmechanismus
The mechanism by which dipotassium aquapentachlororhodate exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium atom can form bonds with different molecules, altering their chemical properties and reactivity. This coordination chemistry is crucial for its applications in catalysis and potential therapeutic uses. The molecular targets and pathways involved depend on the specific ligands and reactions in which the compound participates .
Vergleich Mit ähnlichen Verbindungen
Dipotassium aquapentachlororuthenate (K₂[RuCl₅(H₂O)]): Similar structure but with ruthenium instead of rhodium.
Dipotassium aquapentachloroplatinate (K₂[PtCl₅(H₂O)]): Similar structure but with platinum instead of rhodium.
Comparison:
Rhodium vs. Ruthenium: Rhodium complexes are generally more reactive and have different catalytic properties compared to ruthenium complexes.
Rhodium vs. Platinum: Rhodium complexes are often more cost-effective and have unique reactivity patterns compared to platinum complexes, making them suitable for different applications.
Eigenschaften
CAS-Nummer |
15306-82-8 |
|---|---|
Molekularformel |
Cl5H2K2ORh |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
dipotassium;pentachlororhodium(2-);hydrate |
InChI |
InChI=1S/5ClH.2K.H2O.Rh/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
InChI-Schlüssel |
NRMMWWIOUMPFGB-UHFFFAOYSA-I |
Kanonische SMILES |
O.Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


